Boc-D-Lys(Z)-OH

Peptide Synthesis SPPS Orthogonal Protection

Peptide chemists using Boc SPPS face synthesis failure when substituting incorrect lysine building blocks-Fmoc variants or wrong stereoisomers cause failed deprotection or inactive peptides. Boc-D-Lys(Z)-OH eliminates this risk through orthogonal Boc/Z protection: the acid-stable Z group survives iterative TFA cycles, enabling selective ε-amine unmasking only at the final stage for conjugation or cyclization. • D-configuration yields protease-resistant peptides with extended in vivo half-life • ≥98% purity reduces deletion sequences and preparative HPLC burden • Optical rotation (+12±2°) provides rapid QC verification of correct enantiomer

Molecular Formula C19H28N2O6
Molecular Weight 380.4 g/mol
CAS No. 76477-42-4
Cat. No. B557103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Lys(Z)-OH
CAS76477-42-4
SynonymsBoc-D-Lys(Z)-OH; 76477-42-4; 55878-47-2; N-Boc-N'-Cbz-D-lysine; BOC-N-EPSILON-Z-D-LYSINE; Boc-L-Lys(Z)-OH; AmbotzBAA1358; AC1OJJ2G; BOC-D-LYS-OH; BOC-D-LYSINE(CBZ); SCHEMBL3210903; CTK2H6952; N-A-BOC-N-D-Z-D-LYSINE; MolPort-005-938-132; N(5)-Boc-N(1)-Cbz-D-Lys; ZINC4521274; N-ALPHA-BOC-N-D-Z-D-LYSINE; KM1770; MFCD00038262; NALPHA-BOC-NGAMMA-Z-D-LYSINE; AKOS024258523; AB01718; CB-1684; CS19316; EBD2208196
Molecular FormulaC19H28N2O6
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m1/s1
InChIKeyBDHUTRNYBGWPBL-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Lys(Z)-OH: Protected D-Lysine for Boc SPPS


Boc-D-Lys(Z)-OH (N-α-Boc-N-ε-benzyloxycarbonyl-D-lysine) is a dual-protected amino acid derivative specifically designed for incorporation of D-lysine residues via Boc solid-phase peptide synthesis (SPPS). The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the ε-amino side chain is protected by the benzyloxycarbonyl (Z) group, which is stable to the acidic conditions used for iterative Boc removal . This orthogonal protection scheme enables precise, stepwise chain elongation without premature side-chain deprotection .

Workflow Boc solid-phase peptide synthesis (SPPS)
Protection Orthogonal Boc (α-amine) / Z (ε-amine)
Stereochemistry D-lysine for D-peptide research

Boc-D-Lys(Z)-OH: Substitution Incompatibility in SPPS


Substituting Boc-D-Lys(Z)-OH with seemingly similar protected lysine derivatives—such as Fmoc-D-Lys(Z)-OH, Boc-L-Lys(Z)-OH, or Boc-D-Lys(Boc)-OH—introduces critical incompatibilities that compromise synthetic success. The choice of N-terminal protecting group dictates compatibility with the entire SPPS strategy (Boc vs. Fmoc), while side-chain protection must survive repeated deprotection cycles. Furthermore, the D- vs. L-configuration directly determines the stereochemical and biological properties of the final peptide. Interchanging these building blocks without rigorous revalidation can lead to failed syntheses, low yields, racemization, or peptides with altered (and potentially inactive) conformations [1].

Fmoc-D-Lys(Z)-OH
Base-labile Fmoc group incompatible with Boc SPPS cycles; strategy mismatch may lead to deprotection failure.
Boc-L-Lys(Z)-OH
L-configuration produces opposite stereochemistry; peptide conformation and biological properties may shift.
Boc-D-Lys(Boc)-OH
Both α- and ε-amines protected by acid-labile Boc; simultaneous deprotection eliminates orthogonality, restricting selective side-chain modification.

Boc-D-Lys(Z)-OH: Differentiation Evidence


Orthogonal Z Protection During SPPS

Boc-D-Lys(Z)-OH utilizes an orthogonal protection scheme where the acid-labile Boc group is selectively removed with TFA, while the ε-Z group remains intact, preventing unwanted side-chain reactions during chain assembly. This contrasts with Fmoc-based strategies where both protecting groups exhibit different stability profiles [1]. The Z group is stable to 50% TFA, a concentration commonly used for Boc deprotection, but is readily cleaved by stronger acids (HF, TFMSA) or hydrogenolysis at the final global deprotection step .

Orthogonal Z Protection
Class-level inference
Z group stable to 50% TFA; intact after 10–20 cycles
Boc SPPS protocol
Supports orthogonal side-chain deprotection strategy
Protocol-dependent; validate for specific sequences
Peptide Synthesis SPPS Orthogonal Protection

Chiral Purity by Optical Rotation

The stereochemical identity of Boc-D-Lys(Z)-OH is unequivocally distinguished from its L-counterpart by its specific optical rotation. The D-isomer exhibits a positive optical rotation of +12 ± 2° (c=1 in AcOH) , whereas the L-isomer (Boc-L-Lys(Z)-OH) shows a negative rotation of -12.5 ± 1° (c=1 in DMF) or -5.2 ± 0.5° (c=1 in acetic acid) .

Chiral Purity
Head-to-head
+12 ± 2° (D) vs −12.5 ± 1° (L)
≈24° difference
Enables unambiguous enantiomer identity verification
Solvent-dependent; confirm using matched conditions
Chiral Purity Stereochemistry Quality Control

Protease Resistance via D-Lysine

Peptides synthesized using Boc-D-Lys(Z)-OH incorporate a D-lysine residue, which confers significant resistance to proteolytic degradation compared to L-lysine-containing analogs. In a direct comparative study, all-D-amino acid cationic heptapeptides (P4C and P5C) were found to be completely protease-resistant, whereas their L-analogs were rapidly degraded by trypsin [1]. Molecular dynamics simulations revealed that the L→D conversion severely compromised peptide:protease binding affinity by ≥10 kcal/mol [1].

Protease Resistance
Cross-study comparable
All-D: complete resistance; All-L: rapid degradation
≥10 kcal/mol binding affinity shift
Supports peptide stability research
In vitro trypsin assay; model-dependent
Therapeutic Peptides Protease Resistance D-Amino Acids

High Purity and Lot Consistency

Commercial sources of Boc-D-Lys(Z)-OH consistently report a minimum purity of ≥98% as determined by HPLC and TLC . This level of purity is comparable to, and often exceeds, the specifications for generic Boc-protected amino acids, which may range from 95-97% . High purity directly correlates with reduced side reactions and higher yields in peptide assembly [1].

Purity & Consistency
Supporting evidence
≥98%
Typical range 95–97%
May reduce deletion sequences and purification load
Based on vendor QC; verify lot-specific COA
Peptide Synthesis Quality Control Reproducibility

Boc-D-Lys(Z)-OH: Optimal Applications


Therapeutic Peptides with Extended Half-Life

When developing peptide-based drugs (e.g., antimicrobial peptides, enzyme inhibitors) that require resistance to proteolytic degradation, Boc-D-Lys(Z)-OH is the preferred building block for introducing D-lysine residues. The demonstrated complete protease resistance of D-amino acid-containing peptides [1] translates directly to longer circulatory half-lives and reduced dosing frequency in preclinical models.

Complex & Cyclic Peptide Assembly

For peptide sequences that require selective side-chain modification or cyclization after chain assembly, the orthogonal Boc/Z protection scheme is essential. The Z group's stability to iterative TFA deprotections allows the ε-amine to be unmasked only at the final stage for specific conjugation, lactam formation, or further derivatization.

Chiral Peptide Library Production

In high-throughput screening campaigns where stereochemical integrity is paramount, the well-defined optical rotation of Boc-D-Lys(Z)-OH (+12 ± 2°) provides a rapid and quantitative QC metric to verify the correct enantiomer before synthesis. This prevents costly downstream failures due to inadvertent use of the L-isomer.

Large-Scale Manufacturing with High Purity

For GMP or large-scale research production, the ≥98% purity specification ensures fewer deletion sequences and easier purification. The high purity reduces the burden on preparative HPLC, lowers solvent consumption, and increases overall yield, directly impacting cost-of-goods.

Application
Selection Property
Validation Focus
Peptide half-life extension research
D-Lysine for protease resistance
In vitro stability assays
Complex peptide synthesis (branched, cyclic)
Orthogonal Boc/Z protection scheme
Selective side-chain deprotection monitoring
Stereochemically defined peptide libraries
Verified optical rotation for enantiomer identity
Enantiomeric purity by polarimetry
High-purity research peptide production
High-purity starting material
Deletion-sequence and byproduct monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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